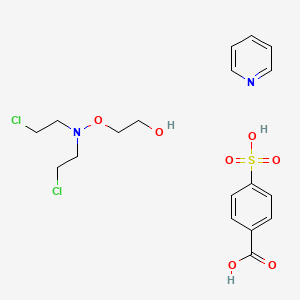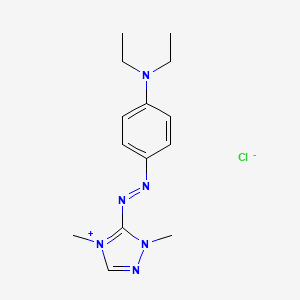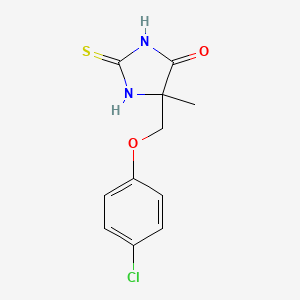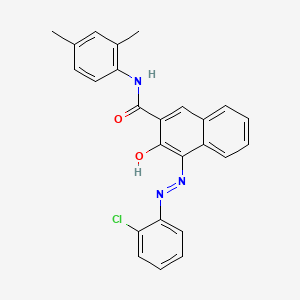
2-Naphthalenecarboxamide, 4-((2-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxamide, 4-((2-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is widely used in various industries for coloring textiles, leathers, and other materials. The presence of the azo group (-N=N-) in its structure is responsible for its chromophoric properties, making it a valuable compound in dye chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-((2-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloroaniline. This involves treating 2-chloroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2,4-dimethylphenyl)-3-hydroxy-2-naphthalenecarboxamide in an alkaline medium. This step forms the azo bond (-N=N-) between the two aromatic rings, resulting in the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form amines. This reaction is typically carried out using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfo, or halogenated derivatives of the original compound.
科学研究应用
2-Naphthalenecarboxamide, 4-((2-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound synthesis and reactions.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: Widely used in the textile and leather industries for dyeing purposes.
作用机制
The compound exerts its effects primarily through its azo group, which is responsible for its chromophoric properties. The azo group can undergo various chemical reactions, leading to changes in color and other properties. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-: Another naphthalenecarboxamide derivative with similar chromophoric properties.
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: A compound with a similar structure but different substituents, leading to variations in color and reactivity.
Uniqueness
2-Naphthalenecarboxamide, 4-((2-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- is unique due to the presence of the 2-chlorophenyl and 2,4-dimethylphenyl groups, which influence its color properties and reactivity. These substituents make it distinct from other naphthalenecarboxamide derivatives and contribute to its specific applications in various fields.
属性
CAS 编号 |
75199-16-5 |
|---|---|
分子式 |
C25H20ClN3O2 |
分子量 |
429.9 g/mol |
IUPAC 名称 |
4-[(2-chlorophenyl)diazenyl]-N-(2,4-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O2/c1-15-11-12-21(16(2)13-15)27-25(31)19-14-17-7-3-4-8-18(17)23(24(19)30)29-28-22-10-6-5-9-20(22)26/h3-14,30H,1-2H3,(H,27,31) |
InChI 键 |
IRSPOFJHFJCKPX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


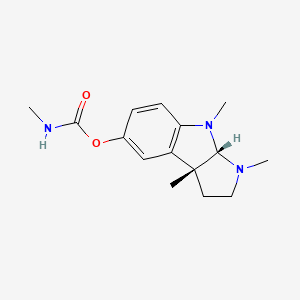
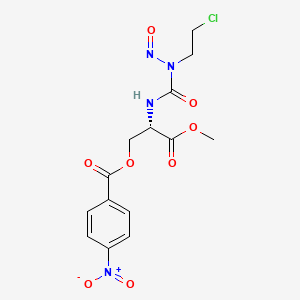
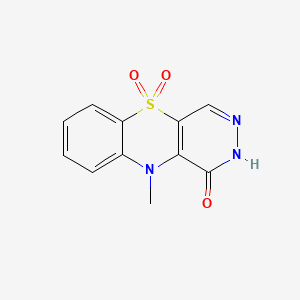
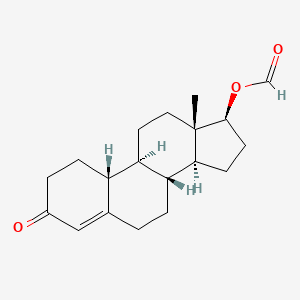
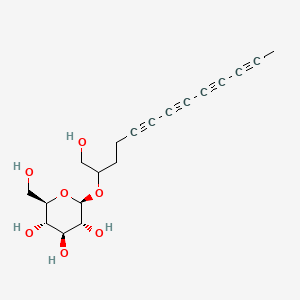

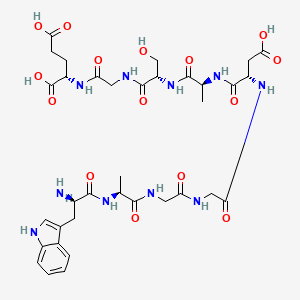


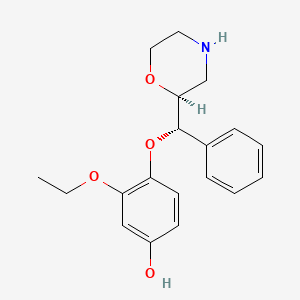
![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)
